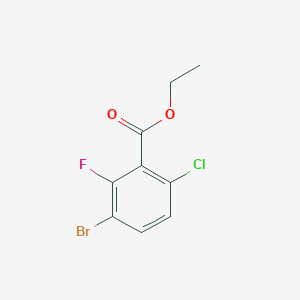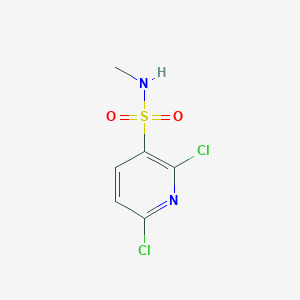
2-chloro-N,4-dimethylpyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N,4-dimethylpyridine-3-sulfonamide is a chemical compound that belongs to the class of pyridine sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a pyridine ring, which is further substituted with chlorine and methyl groups. Pyridine sulfonamides are known for their diverse applications in medicinal chemistry and organic synthesis.
Mécanisme D'action
Target of Action
2-Chloro-N,4-dimethylpyridine-3-sulfonamide, also known as CDPS, is a sulfonamide derivative. Sulfonamides are known to target bacterial cells . They are the oldest class of synthetic antibiotics still in use in clinical and veterinary settings . The primary target of sulfonamides is the bacterial enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid .
Mode of Action
Sulfonamides, including CDPS, act as bacteriostatic agents . They inhibit the synthesis of folic acid in bacteria by competing with para-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthase . This competition prevents the production of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is essential for the synthesis of bacterial DNA, RNA, and proteins .
Biochemical Pathways
The action of CDPS affects the folic acid synthesis pathway in bacteria . By inhibiting the enzyme dihydropteroate synthase, CDPS prevents the conversion of PABA to dihydrofolic acid . This disruption leads to a deficiency of tetrahydrofolic acid, which is a crucial cofactor in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA . The lack of these essential components halts bacterial growth and replication .
Pharmacokinetics
They are primarily excreted unchanged in the urine . The bioavailability of sulfonamides can be influenced by factors such as the drug formulation, the presence of food in the stomach, and individual patient characteristics .
Result of Action
The action of CDPS results in the inhibition of bacterial growth and replication . By blocking the synthesis of folic acid, CDPS prevents the production of essential components of bacterial DNA and RNA . This inhibition leads to a halt in bacterial growth, allowing the immune system to eliminate the infection .
Action Environment
The action, efficacy, and stability of CDPS can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, which can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can impact the absorption and metabolism of CDPS
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N,4-dimethylpyridine-3-sulfonamide typically involves the chlorination of N,4-dimethylpyridine-3-sulfonamide. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N,4-dimethylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of N-substituted pyridine sulfonamides.
Oxidation Reactions: Formation of pyridine carboxylic acids or aldehydes.
Reduction Reactions: Formation of pyridine amines.
Applications De Recherche Scientifique
2-chloro-N,4-dimethylpyridine-3-sulfonamide has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.
Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biological Research: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Industrial Applications: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-4,6-dimethylpyridine-3-carbonitrile
- 4-chloro-2,3-dimethylpyridine N-oxide
- 2-chloromethyl-4-methoxy-3,5-dimethylpyridine
Uniqueness
2-chloro-N,4-dimethylpyridine-3-sulfonamide is unique due to the presence of both chlorine and sulfonamide groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
IUPAC Name |
2-chloro-N,4-dimethylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2S/c1-5-3-4-10-7(8)6(5)13(11,12)9-2/h3-4,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXWSQTYJCNLLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Cl)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate](/img/structure/B6305753.png)


![Chloro[(chloromethyl)disulfanyl]methane](/img/structure/B6305770.png)
![1-[3-(TRIFLUOROMETHYL)PHENYL]PYRAZOLE](/img/structure/B6305775.png)







![3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B6305840.png)

